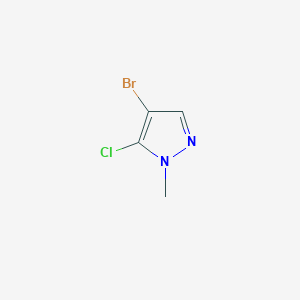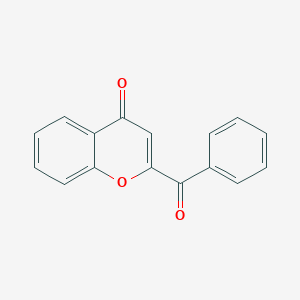
2-Benzoyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Benzoyl-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by a benzoyl group attached to the 2-position of a benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. For example, a solvent-free condensation reaction using SiO2 nanoparticles as a catalyst has been reported to yield high purity products . The reaction typically involves heating the reactants at elevated temperatures (e.g., 100°C) to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Benzoyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzopyran derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound exhibits biological activities, including antiproliferative effects against cancer cell lines. It has been used in the development of new anticancer agents.
Medicine: Due to its biological activities, 2-Benzoyl-4H-chromen-4-one is being explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s chemical properties make it useful in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Benzoyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound may interact with various cellular proteins and enzymes, leading to the activation of apoptotic pathways and the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: A closely related compound with similar structural features but lacking the benzoyl group at the 2-position.
2-Methyl-4H-1-benzopyran-4-one: Another derivative with a methyl group instead of a benzoyl group at the 2-position.
Uniqueness
2-Benzoyl-4H-chromen-4-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential applications compared to other benzopyran derivatives. The compound’s ability to undergo various chemical reactions and its biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
51685-51-9 |
|---|---|
分子式 |
C16H10O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
2-benzoylchromen-4-one |
InChI |
InChI=1S/C16H10O3/c17-13-10-15(16(18)11-6-2-1-3-7-11)19-14-9-5-4-8-12(13)14/h1-10H |
InChIキー |
CYEWOGGFJNAXMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

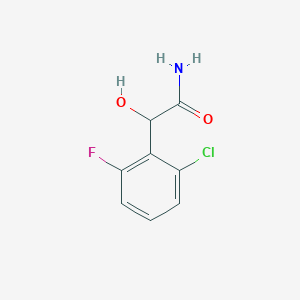
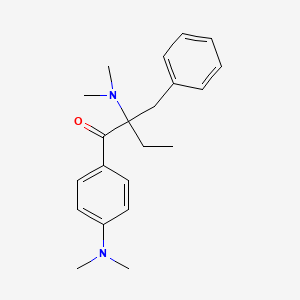
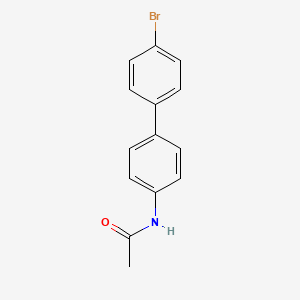
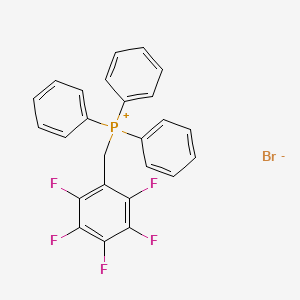
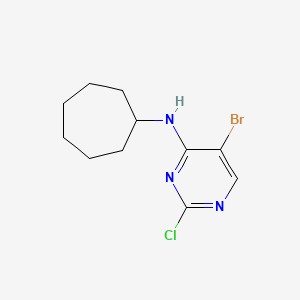
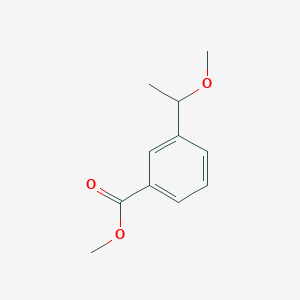
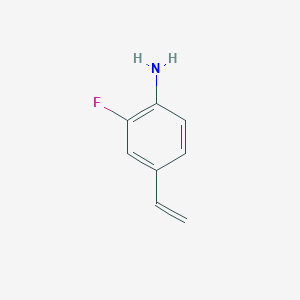
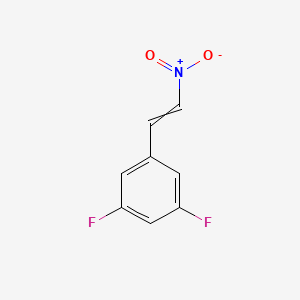
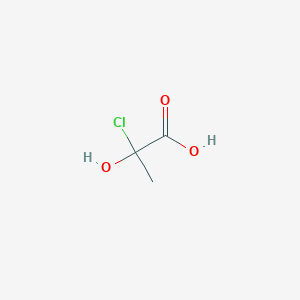
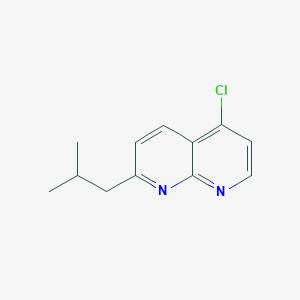
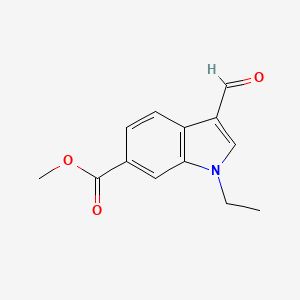
![(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE](/img/structure/B8705432.png)
![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)
